Fmoc-Gly-Val-OH Fmoc-Gly-Val-OH
Brand Name: Vulcanchem
CAS No.: 86895-14-9
VCID: VC3733306
InChI: InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1
SMILES: CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol

Fmoc-Gly-Val-OH

CAS No.: 86895-14-9

Cat. No.: VC3733306

Molecular Formula: C22H24N2O5

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Gly-Val-OH - 86895-14-9

Specification

CAS No. 86895-14-9
Molecular Formula C22H24N2O5
Molecular Weight 396.4 g/mol
IUPAC Name (2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid
Standard InChI InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1
Standard InChI Key ORVHFHUXDLSLMX-FQEVSTJZSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Properties

Fmoc-Gly-Val-OH consists of a glycine residue coupled to a valine residue, with the amino terminus of glycine protected by the Fmoc group. The Fmoc protecting group contains a fluorene ring system connected to a methoxycarbonyl group, which provides stability and allows for selective deprotection during peptide synthesis procedures. The compound's structure contributes to its utility in sequential peptide assembly, where protecting groups are essential for controlling reaction specificity.

Physical and Chemical Properties

The comprehensive physicochemical profile of Fmoc-Gly-Val-OH provides insight into its behavior in various experimental conditions. Understanding these properties is essential for researchers working with this compound in synthetic applications and pharmaceutical development.

Table 1: Physical and Chemical Properties of Fmoc-Gly-Val-OH

PropertyValue
CAS Number86895-14-9
Molecular FormulaC₂₂H₂₄N₂O₅
Molecular Weight396.43600 g/mol
Exact Mass396.16900 g/mol
Density1.258 g/cm³
Melting Point116-121°C
Boiling PointNot available
PSA (Polar Surface Area)104.73000 Ų
LogP3.53230
AppearanceWhite solid
SolubilitySoluble in DMF, DMSO; partially soluble in alcohols
Storage Conditions2-8°C

The compound exhibits moderate lipophilicity as indicated by its LogP value of 3.53230, suggesting balanced distribution properties in biological systems. Its polar surface area of 104.73000 Ų reflects the presence of multiple hydrogen bond donors and acceptors, influencing its interactions with solvents and biological molecules.

Synthesis Methodology

Conventional Synthesis Approaches

Fmoc-Gly-Val-OH can be synthesized through conventional peptide coupling methods, typically involving the reaction between Fmoc-protected glycine and valine residues. The synthesis generally proceeds through activation of the carboxylic acid group of Fmoc-Gly-OH, followed by coupling with the amino group of Val-OH under controlled conditions to prevent racemization and ensure stereospecificity.

Solid-Phase Synthesis Applications

In solid-phase peptide synthesis (SPPS), Fmoc-Gly-Val-OH can either be used directly as a dipeptide building block or assembled sequentially on a solid support. The utilization of pre-formed dipeptides like Fmoc-Gly-Val-OH can enhance coupling efficiency and reduce reaction times in challenging peptide syntheses. When used in SPPS, the compound is typically coupled to a growing peptide chain using activating agents such as carbodiimides (DIC) in combination with additives like HOBt to minimize side reactions.

The Fmoc protecting group provides orthogonality with side-chain protecting groups, allowing for selective deprotection using mild basic conditions (typically 20-30% piperidine in DMF) without affecting other protected functional groups in the peptide sequence. This selective deprotection mechanism makes Fmoc chemistry particularly valuable for the synthesis of complex peptides containing multiple functional groups.

Applications in Peptide Chemistry

Pharmaceutical Development Applications

The compound has significant applications in pharmaceutical research and development, particularly in the synthesis of peptide-based drugs. Peptides containing glycine and valine residues are common in various bioactive compounds, making Fmoc-Gly-Val-OH a valuable starting material for drug discovery efforts. By incorporating this dipeptide unit, researchers can develop peptide therapeutics with specific structural features that influence biological activity and pharmacokinetic properties.

For example, research has demonstrated that dipeptide building blocks like Fmoc-Gly-Val-OH can be utilized in the synthesis of complex therapeutic peptides such as Bivalirudin, where the use of pre-formed dipeptide units has been shown to reduce the formation of deletion and addition impurities. This approach highlights the importance of Fmoc-protected dipeptides in improving the purity profiles of peptide-based pharmaceuticals.

Synthetic Applications in Current Research

Use in Complex Peptide Synthesis

Recent research demonstrates the utility of Fmoc-protected dipeptides in the synthesis of structurally complex peptides. For instance, in the development of cyclic peptidomimetics containing 4-aminoproline (Amp) scaffolds, researchers have employed various Fmoc-protected amino acids, including those with valine and glycine residues, to construct bioactive peptide analogs. These studies highlight the versatility of Fmoc chemistry in creating structurally diverse peptide derivatives with potential therapeutic applications.

Advanced Coupling Strategies

In contemporary peptide synthesis, Fmoc-Gly-Val-OH can be employed in conjunction with modern coupling reagents and strategies to enhance reaction efficiency and product purity. Research has shown that preactivation of similar Fmoc-protected dipeptides using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) can significantly improve coupling yields, particularly in challenging sequences. This approach has been demonstrated in the synthesis of poly-glycine sequences, where traditional sequential coupling can lead to deletion and addition impurities.

Table 2: Common Coupling Reagents Used with Fmoc-Gly-Val-OH

Coupling ReagentAdditiveActivation TimeApplication
DICHOBt2-5 minutesGeneral peptide coupling
HBTUHOBt1-2 minutesRapid coupling
PyBOPDIPEA5-10 minutesHindered peptide coupling
COMUDIPEA1-2 minutesSensitive peptide coupling
EDCHOAt10-15 minutesSolution-phase synthesis

Analytical Characterization

Spectroscopic Identification

Fmoc-Gly-Val-OH can be characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. NMR analysis typically reveals characteristic signals for the aromatic protons of the fluorene ring system (7.2-7.8 ppm), the methylene protons of the Fmoc group (4.2-4.5 ppm), and the α-protons of the glycine and valine residues. Mass spectrometry commonly shows the molecular ion peak at m/z 396.16900, corresponding to the exact mass of the compound.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) serves as a primary method for assessing the purity of Fmoc-Gly-Val-OH and monitoring its reactions. Reverse-phase HPLC using C18 columns with gradient elution (typically acetonitrile/water with 0.1% trifluoroacetic acid) provides efficient separation of the compound from potential impurities. The retention time and peak characteristics can vary depending on the specific chromatographic conditions, but the compound typically exhibits good resolution under standard peptide analysis conditions.

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